1-Deamino-4-val-8-arg-vasopressin
Description
1-Deamino-4-val-8-arg-vasopressin is a synthetic analog of vasopressin, a neurohypophysial hormone critical for regulating water retention and blood pressure. Structurally, it features:
- Deamination at position 1: Replacement of the N-terminal cysteine’s amino group with a hydrogen atom, enhancing antidiuretic potency and prolonging biological activity .
- Valine substitution at position 4: Replaces glutamine or asparagine residues, modulating receptor specificity .
- D-arginine at position 8: Reduces pressor activity while retaining antidiuretic effects .
This compound (CAS 64158-84-5, molecular formula C₄₈H₆₉N₁₃O₁₁S₂) has been studied for its angiostatic and antitumor properties in breast cancer models, demonstrating enhanced angiostatin production compared to desmopressin (dDAVP) .
Properties
CAS No. |
51980-16-6 |
|---|---|
Molecular Formula |
C46H65N13O11S2 |
Molecular Weight |
1040.2 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[(2S)-2-[[(Z,2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopent-4-en-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(7-hydroxy-3,8-dithiatricyclo[5.1.0.02,4]oct-5-en-4-yl)-2-(propanoylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide |
InChI |
InChI=1S/C46H65N13O11S2/c1-5-33(62)54-29(21-45-15-16-46(70)36(72-46)35(45)71-45)40(66)56-27(19-25-11-7-6-8-12-25)39(65)58-34(23(2)3)42(68)57-28(20-31(47)60)38(64)53-24(4)43(69)59-18-10-14-30(59)41(67)55-26(13-9-17-51-44(49)50)37(63)52-22-32(48)61/h6-9,11-12,15-17,23-24,26-30,34-36,70H,5,10,13-14,18-22H2,1-4H3,(H2,47,60)(H2,48,61)(H,52,63)(H,53,64)(H,54,62)(H,55,67)(H,56,66)(H,57,68)(H,58,65)(H4,49,50,51)/b17-9-/t24-,26-,27-,28-,29-,30-,34-,35?,36?,45?,46?/m0/s1 |
InChI Key |
KTPUTUVNZXFASQ-OXRKDOEDSA-N |
Isomeric SMILES |
CCC(=O)N[C@@H](CC12C=CC3(C(C1S2)S3)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N5CCC[C@H]5C(=O)N[C@@H](C/C=C\N=C(N)N)C(=O)NCC(=O)N |
Canonical SMILES |
CCC(=O)NC(CC12C=CC3(C(C1S2)S3)O)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)N5CCCC5C(=O)NC(CC=CN=C(N)N)C(=O)NCC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Deamino-4-val-8-arg-vasopressin is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of the remaining amino acids. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions: 1-Deamino-4-val-8-arg-vasopressin undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the sulfur-containing amino acids, such as cysteine, leading to the formation of disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogues with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid derivatives with appropriate protecting groups are used in SPPS.
Major Products: The major products formed from these reactions include various analogues of this compound with modified amino acid sequences, which can exhibit different biological activities .
Scientific Research Applications
1-Deamino-4-val-8-arg-vasopressin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: The compound is used to investigate the role of vasopressin receptors in various physiological processes, including water retention, blood pressure regulation, and hormone release.
Medicine: It is employed in the treatment of conditions such as central diabetes insipidus and certain bleeding disorders due to its ability to mimic the effects of natural vasopressin
Industry: The compound is used in the development of new pharmaceuticals targeting vasopressin receptors.
Mechanism of Action
1-Deamino-4-val-8-arg-vasopressin exerts its effects primarily through interaction with vasopressin receptors (V1, V2, and V3):
V1 Receptors: Located on vascular smooth muscle, these receptors mediate vasoconstriction.
V2 Receptors: Found in the kidneys, they promote water reabsorption by increasing the insertion of aquaporin channels into the apical membrane of collecting duct cells.
V3 Receptors: Present in the pituitary gland, they are involved in the release of adrenocorticotropic hormone (ACTH)
The compound activates these receptors through G-protein-coupled receptor pathways, leading to various downstream effects, including increased intracellular calcium levels and cyclic AMP (cAMP) production .
Comparison with Similar Compounds
Key Analogues and Modifications:
Pharmacological Activity Profiles
Table 1: Relative Potencies of Vasopressin Analogues
| Compound | Antidiuretic Activity (U/mg) | Pressor Activity (U/mg) | Oxytocic Activity (U/mg) | Avian Vasodepressor Activity (U/mg) |
|---|---|---|---|---|
| 8-Lysine-vasopressin (LVP) | 80 | 125 | 25 | 30 |
| 1-Deamino-8-lysine-vasopressin | 320 | 25 | 5 | 5 |
| 4-Decarboxamido-8-lysine-vasopressin | 20 | 10 | 1 | 10 |
| 5-Decarboxamido-8-lysine-vasopressin | 40 | 50 | <1 | 15 |
Key Findings:
Deamination at Position 1: Increases antidiuretic potency (e.g., 1-deamino-8-lysine-vasopressin: 4× more potent than LVP) . Reduces pressor and oxytocic activities due to decreased V1a receptor affinity .
Position 4 Modifications: Valine substitution (this compound): Enhances angiostatic activity in breast cancer cells by promoting angiostatin production . Decarboxamido (α-aminobutyric acid): Reduces antidiuretic and pressor activities, indicating the carboxamide group’s role in receptor binding .
D-arginine at Position 8: Eliminates pressor activity in desmopressin (dDAVP) by altering V1a receptor interaction .
Research Highlights
- Angiostatic Activity: this compound (VQ) and 1-deamino-4-ala-8-arg-vasopressin (AQ) induced 2–3× higher angiostatin production in MCF-7 cells compared to desmopressin .
- Receptor Specificity: dDAVP’s lack of pressor activity correlates with its inability to bind V1a receptors in the adenohypophysis .
- Structural Insights : The carboxamide group at position 5 in 8-lysine-vasopressin is critical for oxytocic activity, as its removal (5-decarboxamido) abolishes this effect .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
